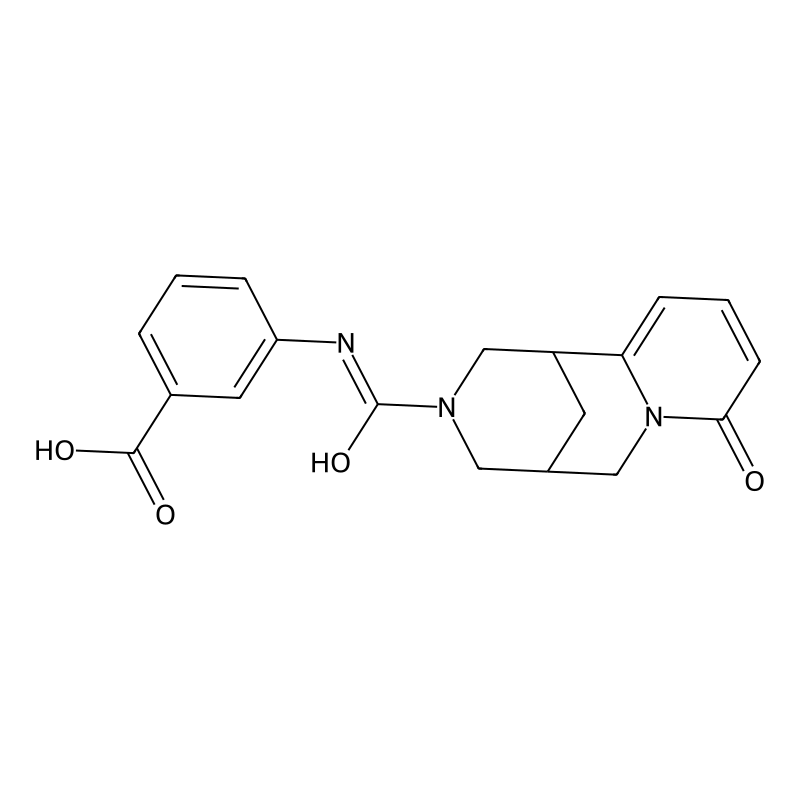

3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid is a complex organic compound with the molecular formula and a molecular weight of approximately 353.4 g/mol. This compound features a unique structure characterized by a benzoic acid moiety linked to a nitrogen-containing heterocyclic system. The presence of an 8-oxo group and the tetrahydro structure contribute to its potential biological activity and chemical reactivity. The IUPAC name for this compound is 4-{[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid .

- Acid-base reactions: The carboxylic acid group can donate a proton, making it reactive in neutralization reactions.

- Amide formation: The amino group can react with other carboxylic acids or derivatives to form amides.

- Reduction reactions: The 8-oxo group may undergo reduction under certain conditions, potentially altering the compound's biological activity.

These reactions highlight its versatility as a chemical entity in synthetic organic chemistry.

Research indicates that compounds related to 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid exhibit significant biological activities. Specifically:

- Antimicrobial properties: Similar compounds have shown effectiveness against various bacterial strains and biofilms, particularly those associated with Pseudomonas species .

- Antioxidant activity: The structural features of this compound may contribute to its ability to scavenge free radicals and mitigate oxidative stress.

- Potential anticancer effects: Some derivatives have been studied for their cytotoxicity against cancer cell lines, suggesting a role in cancer therapeutics.

The synthesis of 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid can be approached through several methods:

- Multi-step synthesis: Starting from readily available precursors such as 4-amino benzoic acid and 8-oxo intermediates. This involves coupling reactions followed by functional group modifications.

- Refluxing techniques: Utilizing solvents like methanol or ethanol under reflux conditions to facilitate the formation of the desired product from simpler starting materials.

- Use of coupling agents: Employing agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to promote amide bond formation between the amino and carboxylic acid functionalities.

The potential applications of this compound are diverse:

- Pharmaceutical development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.

- Chemical probes: Its unique structure makes it suitable for use as a chemical probe in biological studies to understand specific cellular mechanisms.

- Research reagent: It can be utilized in various biochemical assays due to its reactivity and ability to form stable complexes with biomolecules.

Interaction studies involving 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid focus on its binding affinities with biological targets:

- Protein-ligand interactions: Investigations into how this compound interacts with specific proteins could reveal insights into its mechanism of action.

- Biofilm disruption studies: Research has shown that similar compounds can interfere with quorum sensing in bacterial biofilms, making them potential candidates for biofilm control strategies .

Several compounds share structural similarities with 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid. These include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-{[(8-Oxo-1,5,6,8-tetrahydro... | C19H19N3O4 | Contains similar diazocin structure; potential antimicrobial activity |

| 8-Oxoquinoline derivatives | C9H7NO | Known for their chelating properties; used in medicinal chemistry |

| Para-Aminobenzoic Acid | C7H7NO2 | Simple structure; known for its role in folate synthesis |

These compounds are unique in their own right but share functional groups that may contribute to similar biological activities or chemical reactivities.